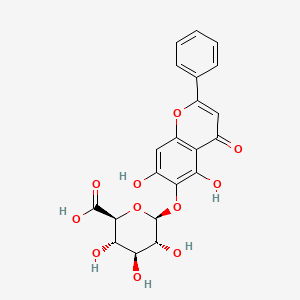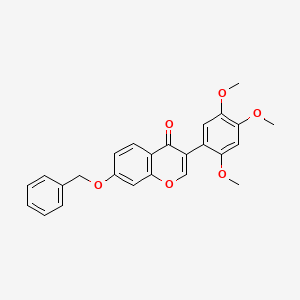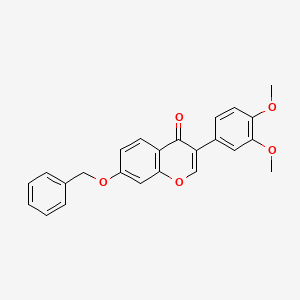
Cyanidin-3-O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin-3-O-glucuronide is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to blue coloration and is commonly found in berries, such as blackberries, blueberries, and raspberries. This compound is recognized for its potent antioxidant properties, which contribute to its potential health benefits, including anti-inflammatory and anti-cancer effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyanidin-3-O-glucuronide typically involves the glycosylation of cyanidin with glucuronic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of glucuronic acid to cyanidin under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and catalysts to achieve the desired glycosylation.
Industrial Production Methods: Industrial production of this compound can be carried out using biotechnological approaches, such as microbial fermentation. Engineered strains of microorganisms, like Escherichia coli, can be utilized to produce the compound by introducing genes responsible for the biosynthesis of cyanidin and its subsequent glucuronidation. This method offers a scalable and sustainable approach to producing this compound.
Análisis De Reacciones Químicas
Types of Reactions: Cyanidin-3-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrocyanidin derivatives.
Aplicaciones Científicas De Investigación
Cyanidin-3-O-glucuronide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of anthocyanins.
Biology: The compound is investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: this compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: It is used as a natural colorant in food and cosmetic products, providing both aesthetic and health benefits.
Mecanismo De Acción
The mechanism of action of Cyanidin-3-O-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines and enzymes.
Anti-cancer Properties: By inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparación Con Compuestos Similares
Cyanidin-3-O-glucuronide can be compared with other anthocyanins, such as:
Cyanidin-3-O-glucoside: Similar in structure but differs in the sugar moiety attached.
Delphinidin-3-O-glucoside: Contains an additional hydroxyl group, leading to different color properties and reactivity.
Pelargonidin-3-O-glucoside: Lacks hydroxyl groups on the B-ring, resulting in a different hue and stability.
This compound is unique due to its specific glucuronic acid moiety, which influences its solubility, stability, and biological activity.
Propiedades
Número CAS |
775284-61-2 |
|---|---|
Fórmula molecular |
C21H19O12·Cl |
Peso molecular |
498.82 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


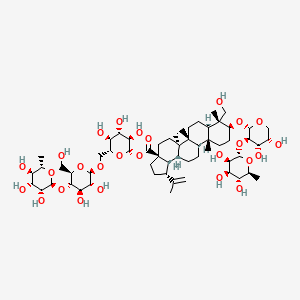
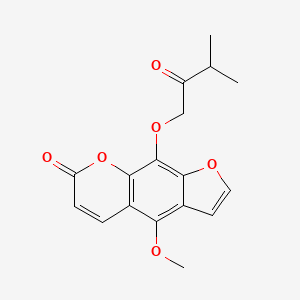
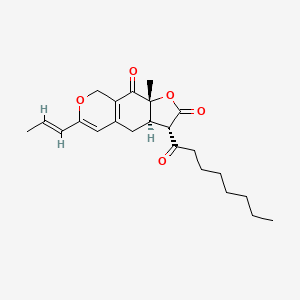
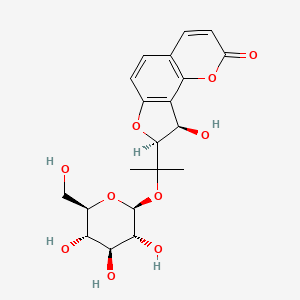
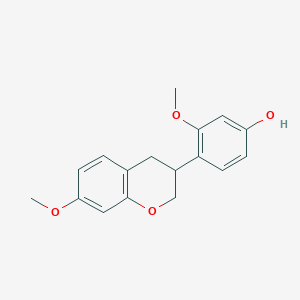

![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B600224.png)
